molecular formula C11H9F3O2 B1354503 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid CAS No. 1187933-13-6

2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid

Cat. No. B1354503
M. Wt: 230.18 g/mol
InChI Key: SHCKKENSUDTLMS-UHFFFAOYSA-N
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Description

“2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid” is a chemical compound with the CAS Number: 157518-49-5 . It has a linear formula of C11H9F3O2 . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The molecular weight of “2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid” is 460.37 . Its IUPAC name is (1R,2R)-2-(2-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid” are not available, cyclopropane compounds are generally involved in reactions such as cobalt-catalyzed cross-coupling, Suzuki-Miyaura coupling, and palladium-catalyzed cross-coupling .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a storage temperature of +4°C .

Scientific Research Applications

Structural and Conformation Studies

The structural characteristics of compounds similar to 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid have been studied through X-ray methods. For instance, research on cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid has revealed detailed insights into the molecular conformation and interaction of carboxyl groups in such compounds (Korp, Bernal, & Fuchs, 1983).

Synthesis and Evaluation for Therapeutic Applications

Closely related cyclopropanecarboxylic acid derivatives have been synthesized and evaluated for potential therapeutic uses. For example, a study on 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives showed potential antidepressant activities, highlighting the pharmaceutical relevance of such compounds (Bonnaud et al., 1987).

Biological Activity Studies

Studies on derivatives of cyclopropanecarboxylic acid, such as 2,2-dichloro-1(4-ethoxyphenyl) cyclopropanecarboxylic acid, have demonstrated insecticidal and antibacterial activities, suggesting a wide range of biological applications for these compounds (Shan, 2008).

Chemical Synthesis and Catalysis

In the field of chemical synthesis, compounds like 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid play a crucial role in catalytic processes. For example, research on 2,4-bis(trifluoromethyl)phenylboronic acid shows its effectiveness in catalyzing dehydrative amidation between carboxylic acids and amines, indicating potential applications in peptide synthesis (Wang, Lu, & Ishihara, 2018).

Enantioselective Synthesis

The field of enantioselective synthesis also sees the use of cyclopropanecarboxylic acid derivatives. A study on aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid used as organocatalysts showcases the production of cyclopropane products with high enantiomeric excesses, underlining the importance of these compounds in stereoselective chemical synthesis (Hartikka, Ślósarczyk, & Arvidsson, 2007).

properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)9-4-2-1-3-6(9)7-5-8(7)10(15)16/h1-4,7-8H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCKKENSUDTLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701200599
Record name 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701200599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid

CAS RN

1187933-13-6
Record name 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187933-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701200599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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